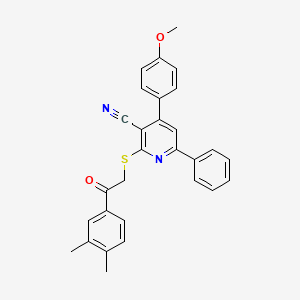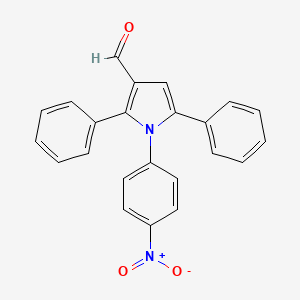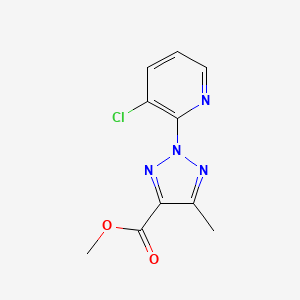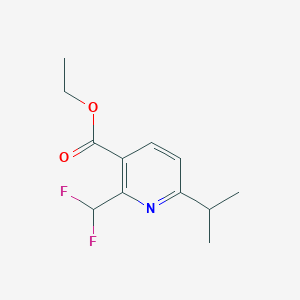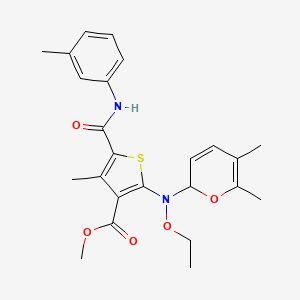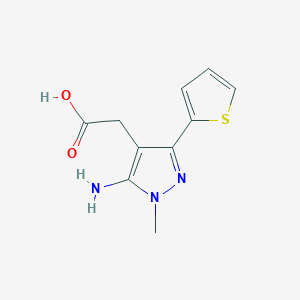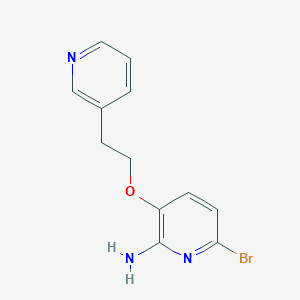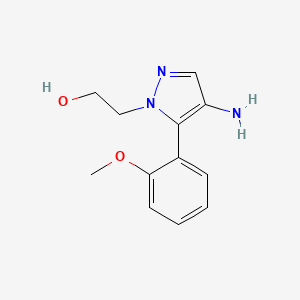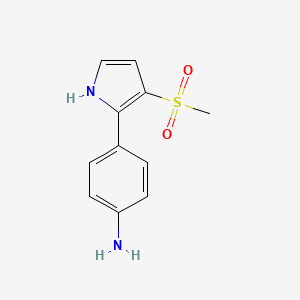
Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that features a difluoromethyl group and a tetrahydrobenzofuran core
Preparation Methods
The synthesis of Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable precursor, followed by cyclization to form the tetrahydrobenzofuran ring. The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Industry: It can be used in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tetrahydrobenzofuran core may also play a role in the compound’s overall biological activity by providing a rigid framework that facilitates specific interactions with target molecules .
Comparison with Similar Compounds
Ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-(trifluoromethyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Ethyl 6-(methyl)-4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate These compounds share a similar core structure but differ in the substituents attached to the benzofuran ring. The presence of the difluoromethyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability .
Properties
Molecular Formula |
C12H14F2O4 |
|---|---|
Molecular Weight |
260.23 g/mol |
IUPAC Name |
ethyl 6-(difluoromethyl)-4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H14F2O4/c1-2-17-12(16)7-5-18-9-4-6(11(13)14)3-8(15)10(7)9/h5-6,8,11,15H,2-4H2,1H3 |
InChI Key |
FAFWXOAQJJGIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(CC(C2)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
